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molecular formula C14H15N3O2 B2686708 Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 226954-89-8

Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No. B2686708
M. Wt: 257.293
InChI Key: HEHYETXFNXZAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372740B1

Procedure details

A mixture of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (10 g), methylamine hydrochloride (2.8 g), triethylamine (8.5 g) and isopropanol (100 ml) is refluxed for six hours. The reaction mixture is concentrated under reduced pressure, and to the residue are added chloroform and water. The chloroform layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent; chloroform), and recrystallized from ethanol to give ethyl 4-methylamino-2-phenylpyrimidine-5-carboxylate (8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1.Cl.CN.[CH2:22]([N:24](CC)CC)C>C(O)(C)C>[CH3:22][NH:24][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)C1=CC=CC=C1
Name
Quantity
2.8 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue are added chloroform and water
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent; chloroform)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC(=NC=C1C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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